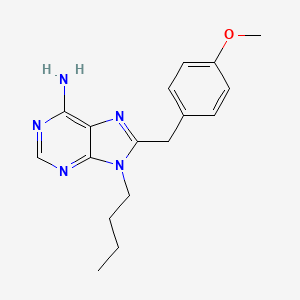

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic compound belonging to the class of 6-aminopurines , which are characterized by the presence of an amino group at the 6-position of the purine ring. This compound exhibits significant biological activity, particularly in oncology, due to its ability to interact with various biological targets, including heat shock proteins and cytochrome P450 enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O with a molecular weight of approximately 311.38 g/mol. Its structure includes a purine core with a butyl group at the 9-position and a 4-methoxybenzyl substituent at the 8-position, which enhances its solubility and biological efficacy compared to similar compounds.

Inhibition of HSP90

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the ATPase activity of Heat Shock Protein 90 (HSP90) . HSP90 is crucial for the proper folding and stability of numerous client proteins involved in tumor growth and survival. By inhibiting HSP90, this compound may disrupt these pathways, leading to reduced tumor cell viability.

Cytochrome P450 Interactions

Preliminary studies suggest that this compound may also exhibit moderate inhibitory effects on various cytochrome P450 enzymes , which are essential for drug metabolism. This interaction could have implications for drug-drug interactions and pharmacokinetics when co-administered with other therapeutic agents.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

A study focused on the structure–activity relationship (SAR) of purine derivatives demonstrated that modifications at the 8-position significantly enhance anticancer activity. The introduction of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

In another investigation, various derivatives of purine compounds were screened for their antiproliferative effects against different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, highlighting its potential as an anticancer agent .

科学的研究の応用

Chemistry

The compound serves as a crucial building block for synthesizing more complex purine derivatives. These derivatives are often explored for their biological activities, including antiviral and anticancer properties. The ability to modify the purine core allows researchers to investigate new compounds that may exhibit enhanced efficacy or selectivity in therapeutic contexts.

Biology

In biological studies, 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine has been investigated for its interactions with enzymes and nucleic acids. Notably, it has shown potential as an inhibitor of Heat Shock Protein 90 (HSP90) , which plays a critical role in protein folding and stability within cancer cells. By inhibiting HSP90, this compound may disrupt the function of multiple client proteins involved in tumor growth and survival, making it a candidate for cancer therapeutics .

Medicine

The compound is being explored for its potential as:

- Antiviral Agent : Its structural similarity to biologically active purines positions it as a candidate for antiviral drug development.

- Anticancer Agent : Due to its HSP90 inhibition properties, it is being studied in the context of cancer treatment.

- Antimicrobial Agent : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of drugs that target specific biological pathways. Its modification of purine structures can enhance the efficacy and selectivity of active compounds in pharmaceuticals and agrochemicals.

化学反応の分析

Substitution Reactions

The purine scaffold and its substituents enable nucleophilic and electrophilic substitutions:

C6-Amine Reactivity

The 6-amino group participates in condensation and alkylation reactions. For example:

-

Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imines under mild acidic conditions.

-

Acylation : Acetylated with acetic anhydride in pyridine to yield 6-acetamido derivatives.

C8-(4-Methoxybenzyl) Modifications

The benzyl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the meta position of the benzene ring.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 3-bromo-4-methoxybenzyl derivatives.

N9-Butyl Chain Reactions

-

Oxidative cleavage : Treated with KMnO₄/H⁺ to yield carboxylic acids.

-

Elimination : Heated with strong bases (e.g., NaOH) to form alkenes via dehydrohalogenation.

Hydrolysis

The methoxybenzyl group and purine core are susceptible to hydrolysis:

-

Methoxy group hydrolysis : Under reflux with HBr/AcOH, the methoxy group converts to a hydroxyl group, yielding 8-(4-hydroxybenzyl) derivatives.

-

Purine ring opening : Prolonged heating with HCl (6 M) cleaves the imidazole ring, forming 4,5-diaminopyrimidine derivatives .

Oxidation

-

Benzyl oxidation : The 4-methoxybenzyl group is oxidized to 4-methoxybenzoic acid using KMnO₄ in acidic conditions.

-

Sulfur oxidation : If present, sulfanyl groups at C6 are oxidized to sulfoxides with H₂O₂.

Reduction

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.

-

Benzyl deprotection : Hydrogenolysis removes the benzyl group, yielding 8-unsubstituted purines.

Cross-Coupling Reactions

The purine core facilitates palladium-catalyzed couplings:

-

Suzuki coupling : Reacts with arylboronic acids at C2 or C8 positions using Pd(PPh₃)₄/Na₂CO₃ .

-

Buchwald-Hartwig amination : Introduces aryl amines at C6 with Pd₂(dba)₃/Xantphos .

Synthetic Routes

A optimized synthesis involves:

-

Alkylation : 6-Chloropurine with 4-methoxybenzyl bromide in ACN using SnCl₄/BSA (yield: 65–72%) .

-

Amination : Replacement of chlorine at C6 with NH₃/EtOH under reflux .

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C6-Acylation | Ac₂O, pyridine, 80°C | 6-Acetamido derivative | 85% | |

| C8-Bromination | Br₂, FeBr₃, DCM, 0°C | 3-Bromo-4-methoxybenzyl purine | 60% | |

| N9-Butyl oxidation | KMnO₄, H₂SO₄, Δ | N9-Carboxylic acid | 45% | |

| Methoxy hydrolysis | HBr (48%), AcOH, reflux | 8-(4-Hydroxybenzyl) purine | 78% |

Mechanistic Insights

-

Nucleophilic substitution at C6 proceeds via an SNAr mechanism, favored by electron-withdrawing groups on the purine ring .

-

EAS on the benzyl group follows para-directing effects of the methoxy group, with nitration occurring at the meta position due to steric hindrance.

Stability and Side Reactions

特性

CAS番号 |

376629-53-7 |

|---|---|

分子式 |

C17H21N5O |

分子量 |

311.4 g/mol |

IUPAC名 |

9-butyl-8-[(4-methoxyphenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20) |

InChIキー |

NVYATAJRTRFKSW-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。